molecular formula C5H6ClF5O2S B6161847 4,4,5,5,5-pentafluoropentane-1-sulfonyl chloride CAS No. 212190-21-1

4,4,5,5,5-pentafluoropentane-1-sulfonyl chloride

Cat. No.: B6161847
CAS No.: 212190-21-1
M. Wt: 260.6
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Description

4,4,5,5,5-Pentafluoropentane-1-sulfonyl chloride is a fluorinated aliphatic sulfonyl chloride characterized by a linear pentane backbone substituted with five fluorine atoms and a sulfonyl chloride group (-SO₂Cl) at the terminal position. Its molecular formula is C₅H₅ClF₅O₂S, with a molar mass of 282.59 g/mol (estimated). This compound is notable for its strong electrophilic sulfonyl chloride group, enabling reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides, sulfonate esters, and other derivatives. The perfluorinated alkyl chain confers enhanced thermal stability, hydrophobicity, and resistance to degradation compared to non-fluorinated analogs .

Properties

CAS No.

212190-21-1

Molecular Formula

C5H6ClF5O2S

Molecular Weight

260.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,4,5,5,5-pentafluoropentanol with thionyl chloride (SOCl2) under controlled conditions to yield the desired sulfonyl chloride compound .

Industrial Production Methods

In industrial settings, the production of 4,4,5,5,5-pentafluoropentane-1-sulfonyl chloride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The subsequent sulfonylation step is carried out in reactors designed to manage the exothermic nature of the reaction with thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used in the preparation of the sulfonyl chloride group.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Water: For hydrolysis reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

4,4,5,5,5-Pentafluoropentane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5,5-pentafluoropentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The presence of fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, making it more reactive compared to non-fluorinated analogs .

Comparison with Similar Compounds

Structural and Functional Comparisons

Aliphatic vs. Aromatic Sulfonyl Chlorides
  • 4,4,5,5,5-Pentafluoropentane-1-sulfonyl Chloride (Aliphatic): Structure: Linear aliphatic chain with five fluorine atoms. Reactivity: The electron-withdrawing fluorine atoms stabilize the sulfonyl chloride group, enhancing electrophilicity. However, the aliphatic chain may reduce resonance stabilization compared to aromatic analogs.
  • 2,3,4,5-Tetrafluorobenzene-1-sulfonyl Chloride (Aromatic) :

    • Structure : Benzene ring with four fluorine atoms and a sulfonyl chloride group.
    • Reactivity : Aromatic resonance stabilizes the sulfonyl chloride group, but fluorine substitution increases electrophilicity. Reacts efficiently in SNAr (nucleophilic aromatic substitution) reactions.
    • Applications : Synthesis of sulfonated aromatic polymers, agrochemicals, or dyes .
Fluorinated vs. Non-Fluorinated Sulfonyl Chlorides
  • Nitrobenzene Sulfonyl Chlorides (e.g., 4-Nitrobenzene Sulfonyl Chloride): Structure: Benzene ring with a nitro (-NO₂) and sulfonyl chloride group. Reactivity: The nitro group strongly activates the sulfonyl chloride for nucleophilic substitution but increases explosive hazards. Hazard Profile: Classified as hazardous due to corrosivity and reactivity .
  • This compound: Hazard Profile: Not explicitly listed in hazardous chemical registries, but fluorinated compounds may pose environmental persistence concerns .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Fluorine Content
This compound 282.59 ~1.3 (estimated) ~150–180 (estimated) 5 F atoms
2,3,4,5-Tetrafluorobenzene-1-sulfonyl chloride 248.58 1.65–1.70 210–220 4 F atoms
4-Nitrobenzene sulfonyl chloride 221.61 1.63 215–220 0 F atoms

Key Observations :

  • The fluorinated aliphatic chain in the target compound reduces density compared to aromatic analogs but increases hydrophobicity.
  • Boiling points correlate with molecular weight and fluorine content, with fluorinated compounds exhibiting higher volatility than nitro-substituted analogs.

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